molecular formula C17H17FN2 B1297494 (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine CAS No. 51841-40-8

(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine

Cat. No.: B1297494
CAS No.: 51841-40-8
M. Wt: 268.33 g/mol
InChI Key: GNAOYSCNQZGVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine is a useful research compound. Its molecular formula is C17H17FN2 and its molecular weight is 268.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2/c18-15-7-5-13(6-8-15)11-19-10-9-14-12-20-17-4-2-1-3-16(14)17/h1-8,12,19-20H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAOYSCNQZGVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332899
Record name (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200965
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51841-40-8
Record name (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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